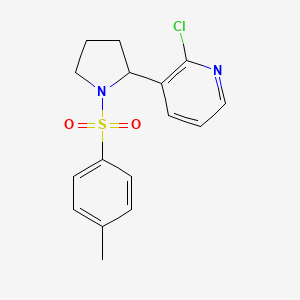

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine

説明

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine (CAS 1226050-10-7) is a pyridine derivative featuring a chlorine substituent at the 2-position and a 1-tosylpyrrolidin-2-yl group at the 3-position.

特性

分子式 |

C16H17ClN2O2S |

|---|---|

分子量 |

336.8 g/mol |

IUPAC名 |

2-chloro-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C16H17ClN2O2S/c1-12-6-8-13(9-7-12)22(20,21)19-11-3-5-15(19)14-4-2-10-18-16(14)17/h2,4,6-10,15H,3,5,11H2,1H3 |

InChIキー |

IICHLPWTOYEYLD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)Cl |

製品の起源 |

United States |

準備方法

2-クロロ-3-(1-トシルピロリジン-2-イル)ピリジンの合成は、通常、以下の手順を伴います。

ピロリジン環の形成: ピロリジン環は、適切な前駆体の環化を含むさまざまな方法で合成できます。

トシル化: ピロリジン環は次に、トリエチルアミンなどの塩基の存在下で、トシルクロリドを使用してトシル化されます。

ピリジンとのカップリング: トシル化されたピロリジンは次に、鈴木-宮浦カップリング反応においてパラジウム触媒などの適切なカップリング試薬を使用して、塩素化ピリジン誘導体とカップリングされます.

化学反応の分析

科学研究への応用

2-クロロ-3-(1-トシルピロリジン-2-イル)ピリジンは、科学研究でいくつかの用途があります。

科学的研究の応用

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development. Investigations into its pharmacological properties have indicated that it may exhibit significant biological activity, particularly in the following areas:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, which could be valuable in developing new antibiotics .

- CNS Activity: Similar compounds have shown central nervous system activity, indicating potential use in treating neurological disorders.

Synthesis and Derivative Development

Various synthetic routes have been developed to produce 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine and its derivatives. These methods allow for modifications that can tailor the compound's properties for specific applications. The synthesis often involves reactions that facilitate the introduction of functional groups, enhancing the compound's biological activity .

Interaction Studies

Interaction studies are crucial for understanding the biological effects of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine. Research typically focuses on:

- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes can reveal its potential as a therapeutic agent.

- Molecular Docking Studies: These studies help visualize how the compound interacts with target proteins, providing insights into its mechanism of action .

Case Studies

Several case studies highlight the biological efficacy of this compound:

作用機序

類似の化合物との比較

2-クロロ-3-(1-トシルピロリジン-2-イル)ピリジンは、以下のような他の類似の化合物と比較できます。

1-クロロ-3-(ピリジン-2-イル)イミダゾ[1,5-a]ピリジン: この化合物は、異なる置換基と構造的特徴を持つピリジン環も特徴としています.

2-(ピリジン-2-イル)ピリミジン誘導体: これらの化合物は、ピリミジン環と融合したピリジン環を持ち、異なる生物活性を示します.

2-クロロ-3-(1-トシルピロリジン-2-イル)ピリジンの独自性は、その特定の置換パターンとトシル化されたピロリジン部分の存在にあります。これは、独自の化学的および生物学的特性を与えることができます。

類似化合物との比較

Structural and Molecular Features

The following table summarizes key structural and molecular characteristics of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine and its analogs:

Commercial and Industrial Relevance

- Pricing : Pyridine derivatives with specialized substituents (e.g., silyl, boronic esters) are priced at ~$400–4800 per gram, reflecting their niche applications in medicinal chemistry and catalysis .

- Utility in Drug Discovery : The pyrrolidine-pyridine scaffold is prevalent in kinase inhibitors. For instance, fluorine-substituted analogs (e.g., ) are explored for improved metabolic stability, while boronic esters (e.g., ) enable modular synthesis of biaryl structures.

生物活性

2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine can be described as follows:

- Molecular Formula : C12H14ClN2O2S

- Molecular Weight : 286.77 g/mol

- IUPAC Name : 2-chloro-3-(1-tosylpyrrolidin-2-yl)pyridine

This compound features a pyridine ring substituted with a chloro group and a tosylpyrrolidine moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including those similar to 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine, exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.8 ± 0.07 µM in telomerase inhibition assays, which is crucial in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial activity of compounds related to 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine has also been investigated. A study reported that azetidin-2-one fused derivatives of 2-chloro-pyridine exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with significant zones of inhibition observed .

Neuropharmacological Effects

There is emerging evidence that pyridine derivatives can influence neurological pathways. For example, certain compounds have been explored for their potential in treating nicotine addiction by acting on nicotinic acetylcholine receptors . This suggests that 2-Chloro-3-(1-tosylpyrrolidin-2-yl)pyridine may have applications in neuropharmacology.

Case Study 1: Telomerase Inhibition

A study focused on the synthesis of novel pyridine derivatives showed promising results in inhibiting telomerase activity, which is often upregulated in cancer cells. The compound exhibited selective cytotoxicity against gastric cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

Research involving the antimicrobial effects of azetidinone derivatives revealed that certain modifications to the pyridine structure enhanced antibacterial activity. The study utilized the disc diffusion method to evaluate the efficacy against various pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Table 1: Biological Activity Summary

| Compound | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Compound A (related) | Telomerase Inhibition | 0.8 ± 0.07 | Gastric cancer cell SGC-7901 |

| Compound B (related) | Antibacterial | - | Staphylococcus aureus |

| Compound C (related) | Antibacterial | - | Escherichia coli |

Table 2: Antimicrobial Activity Results

| Compound | Zone of Inhibition (mm) | Organism |

|---|---|---|

| AZT b2 | 15 | Staphylococcus aureus |

| AZT b3 | 12 | Escherichia coli |

| AZT g3 | 10 | Candida albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。